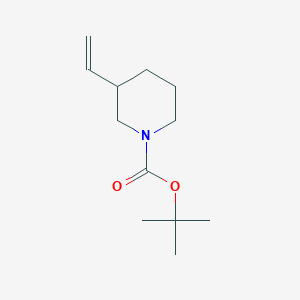

Tert-butyl 3-ethenylpiperidine-1-carboxylate

描述

Tert-butyl 3-ethenylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Piperidine derivatives, which include 1-boc-3-vinyl-piperidine, have been studied for their anticancer potential . They have been found to interact with several crucial signaling pathways essential for the establishment of cancers .

Mode of Action

which are involved in cancer progression including caspase-dependent pathway to induce apoptosis .

Biochemical Pathways

Piperidine derivatives, including 1-Boc-3-vinyl-piperidine, are believed to affect several biochemical pathways. These include the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., which are crucial for the establishment and progression of cancers .

Pharmacokinetics

The molecular weight of 21130 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed and distributed in the body.

Result of Action

Piperidine derivatives have been observed to have therapeutic potential against various types of cancers .

生化分析

Biochemical Properties

It is known that piperidine derivatives, which include 1-Boc-3-vinyl-piperidine, have been utilized in various therapeutic applications .

Cellular Effects

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Molecular Mechanism

Piperidine derivatives are known to participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Metabolic Pathways

Piperine, a piperidine derivative, is known to be biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor .

生物活性

Tert-butyl 3-ethenylpiperidine-1-carboxylate (TBEP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

TBEP is characterized by its piperidine core, which is modified with a tert-butyl group and an ethenyl substituent. The general formula for TBEP is with a molecular weight of approximately 205.30 g/mol. The synthesis typically involves the reaction of tert-butyl 3-piperidinecarboxylate with an appropriate ethenylating agent under controlled conditions.

Pharmacological Profile

The biological activity of TBEP has been evaluated in various studies, focusing primarily on its effects on the central nervous system and its potential as an anti-inflammatory agent. The compound has shown promise in modulating neurotransmitter systems and inhibiting inflammatory pathways.

Key Findings:

- Neurotransmitter Modulation: TBEP exhibits activity at various neurotransmitter receptors, particularly those associated with dopaminergic and serotonergic systems. This suggests potential applications in treating mood disorders and neurodegenerative diseases.

- Anti-inflammatory Effects: Preliminary studies indicate that TBEP can inhibit the release of pro-inflammatory cytokines, which positions it as a candidate for conditions characterized by chronic inflammation.

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of TBEP against specific biological targets:

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of TBEP, researchers treated LPS-stimulated macrophages with varying concentrations of TBEP. The results demonstrated a concentration-dependent inhibition of IL-1β release, highlighting its potential as an anti-inflammatory agent.

- Concentration Tested: 0.1 µM to 50 µM

- Maximal Inhibition Observed: 60% at 50 µM

- Mechanism: Inhibition of NLRP3 inflammasome activation was suggested based on the results .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of TBEP. The compound was tested for its ability to modulate serotonin receptor activity, which is crucial for mood regulation.

科学研究应用

Synthesis and Reaction Chemistry

Tert-butyl 3-ethenylpiperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for diverse functionalization due to the presence of both the piperidine ring and the carboxylate group.

Synthetic Pathways

Various synthetic routes have been developed to produce this compound, often involving reactions with other organic compounds:

- Mitsunobu Reaction : This method involves the coupling of alcohols with carboxylic acids using a phosphine and an azodicarboxylate, which can be adapted to include tert-butyl 3-ethenylpiperidine derivatives.

- Alkylation Reactions : The compound can be synthesized through alkylation of piperidine derivatives, which introduces ethylene groups at the 3-position of the piperidine ring.

Medicinal Chemistry Applications

The compound has potential applications in drug discovery and development due to its structural features that may confer biological activity.

Pharmacological Activity

Research indicates that derivatives of piperidine compounds exhibit various pharmacological properties, including:

- Antidepressant Activity : Some studies suggest that piperidine derivatives can act on neurotransmitter systems, making them candidates for antidepressant development.

- Antiviral Properties : Certain derivatives have shown activity against viral infections, indicating potential for therapeutic applications.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound in different contexts:

Case Study: Synthesis of Antiviral Agents

A notable study focused on synthesizing antiviral agents based on piperidine frameworks. The researchers utilized this compound as a key intermediate to develop compounds with enhanced antiviral activity against specific viral strains. The study demonstrated that modifying the ethylene group significantly influenced the biological activity of the resulting compounds .

Case Study: Antidepressant Development

In another investigation, researchers explored the antidepressant potential of piperidine derivatives synthesized from this compound. The results indicated that certain modifications led to increased serotonin receptor affinity, suggesting a pathway for developing new antidepressants .

Data Table: Comparison of Synthetic Yields

The following table summarizes various synthetic methods employed for this compound and their respective yields:

| Method | Yield (%) | Conditions |

|---|---|---|

| Mitsunobu Reaction | 85 | Room temperature |

| Alkylation | 75 | Under inert atmosphere |

| Direct Esterification | 90 | Catalytic conditions |

属性

IUPAC Name |

tert-butyl 3-ethenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQBWMAWTUBARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433774 | |

| Record name | tert-Butyl 3-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146667-87-0 | |

| Record name | tert-Butyl 3-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。